12-Aminododecan-1-ol hydrochloride
Description
12-Aminododecan-1-ol hydrochloride is a long-chain amino alcohol hydrochloride salt with the molecular formula C₁₂H₂₈ClNO (inferred from structural analogs). It features a 12-carbon aliphatic chain terminated by a hydroxyl (-OH) group and an amino (-NH₂) group at the opposite end, protonated as an ammonium chloride salt. This amphiphilic structure confers unique solubility properties, enabling applications in surfactants, pharmaceutical intermediates, and polymer synthesis. The hydrochloride form enhances water solubility compared to the free base, making it suitable for aqueous reaction systems .
Its physicochemical properties likely include:
- Melting Point: Elevated due to hydrogen bonding from -OH and -NH₃⁺Cl⁻ groups (estimated 150–200°C).
- Solubility: High in polar solvents (water, methanol) and moderate in nonpolar solvents.
- Reactivity: The amino group participates in nucleophilic reactions, while the hydroxyl group enables esterification or etherification.
Properties
Molecular Formula |
C12H28ClNO |
|---|---|
Molecular Weight |
237.81 g/mol |
IUPAC Name |
12-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h14H,1-13H2;1H |
InChI Key |
MBHCRDGQXFQJMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCO)CCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of Dodecanol Derivatives
The foundational step in synthesizing this compound involves the oxidation of dodecanol to introduce the amine functionality. While direct methods are sparingly documented, analogous protocols for similar amino alcohols suggest that dodecanol derivatives undergo oxidation using reagents such as sodium hypochlorite or hydrogen peroxide in the presence of catalytic metals. For instance, 12-Aminododecan-1-ol is first synthesized via oxidation, followed by hydrochlorination to yield the final product.
Critical Parameters :
Hydrochlorination of 12-Aminododecan-1-ol
The conversion of 12-Aminododecan-1-ol to its hydrochloride form is achieved through reaction with hydrochloric acid (HCl) . A patented method for analogous compounds (e.g., (S)-2-amino-1-propanol hydrochloride) provides a template for this step. Key steps include:
-
Acid Addition : Slow addition of 37% HCl to 12-Aminododecan-1-ol at <30°C to prevent exothermic decomposition.
-
Reflux or Autoclave Conditions :
Yield Optimization :
-
HCl Equivalents : 2–5 equivalents ensure complete protonation of the amine group.
-
Workup : Distillation under reduced pressure (2–6 mbar) removes water, yielding a viscous oil that solidifies upon cooling.
Experimental Protocols and Data
Stepwise Synthesis from Dodecanol
A representative procedure adapted from fatty alcohol oxidation and hydrochlorination is outlined below:
Analytical Data :
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics. Water/tert-butanol mixtures (1:1 v/v) enhance the solubility of intermediates during Boc-protection steps, as demonstrated in related syntheses. Elevated temperatures (>100°C) in autoclaves reduce reaction times but require stringent pressure controls to avoid byproduct formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Aminododecan-1-ol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted dodecanol derivatives.
Scientific Research Applications
Chemistry: 12-Aminododecan-1-ol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of surfactants, polymers, and other complex organic molecules.
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce amino groups into proteins or other biomolecules, facilitating further functionalization.
Medicine: The compound has potential applications in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring long-chain amino alcohols.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also used in the formulation of personal care products and cosmetics.
Mechanism of Action
The mechanism of action of 12-Aminododecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating interactions with proteins, nucleic acids, and other biomolecules. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparison with Similar Compounds
Dodecan-1-ol (C₁₂H₂₆O)
Structural Differences: Lacks the amino group and hydrochloride salt. Properties:
- Molecular Weight : 186.3 g/mol .
- Melting Point : 24°C; Boiling Point : 259°C .
- Hazards : Classified as flammable (H226) and harmful to aquatic life (H411) .
Applications : Used in surfactants, lubricants, and cosmetics.
Key Contrasts : - Dodecan-1-ol is non-ionic and less water-soluble.
- 12-Aminododecan-1-ol hydrochloride’s amino group enables pH-dependent reactivity (e.g., protonation/deprotonation) and biomedical applications .
12-Amino-1-dodecanoic Acid Methyl Ester Hydrochloride (C₁₃H₂₈ClNO₂)
Structural Differences : Replaces the hydroxyl group with a methyl ester (-COOCH₃).
Properties :
- Molecular Weight : 265.8 g/mol .
- Solubility : Likely higher in organic solvents due to the ester group.
Applications : Intermediate in peptide synthesis or lipid-based drug delivery systems.
Key Contrasts : - The ester group increases lipophilicity compared to the hydroxyl group in this compound.
- Reactivity diverges: ester hydrolysis vs. hydroxyl-group derivatization .
Amitriptyline Hydrochloride (C₂₀H₂₄ClN)
Structural Differences : A tricyclic antidepressant with a tertiary amine hydrochloride.
Properties :
- Molecular Weight : 313.9 g/mol (inferred from ).

- Applications : Psychotropic drug targeting neurotransmitter reuptake.
Key Contrasts : - This compound’s linear chain lacks aromaticity, reducing CNS activity but enhancing surfactant properties.
- Both compounds utilize hydrochloride salts for solubility but differ in biological targets .
Comparative Data Table
Q & A
Q. What are the recommended methods for synthesizing and characterizing 12-Aminododecan-1-ol hydrochloride?
Answer: Synthesis typically involves the reaction of dodecan-1-ol with an appropriate amine source under acidic conditions, followed by hydrochloride salt formation. Key steps include:
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the compound.
- Characterization :
- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on amine proton signals (δ ~2.5–3.5 ppm) and hydroxyl groups (broad peak ~1–5 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry.
- FTIR : Identify functional groups (e.g., -NH stretching ~3300 cm, -OH ~3200–3500 cm) .
- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to detect impurities (<1% threshold) .
Q. What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, to prevent degradation .
- Spill Management : Collect solid spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during the synthesis of this compound under varying pH conditions?
Answer:
- Experimental Design : Systematically vary pH (e.g., 4–10) using buffer systems (e.g., phosphate or acetate) and monitor reaction progress via TLC or in situ IR .
- Data Analysis :
- Mitigation : Optimize pH to 6–7, where protonation of the amine enhances solubility without promoting degradation .
Q. What advanced analytical techniques are suitable for studying the degradation pathways of this compound in long-term stability studies?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products .
- Techniques :
- LC-HRMS : Identify degradation products (e.g., oxidation to nitro or carbonyl derivatives) with high mass accuracy.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
- X-ray Diffraction (XRD) : Monitor crystallinity changes, as amorphous forms may degrade faster .
- Validation : Cross-reference results with accelerated stability tests (ICH Q1A guidelines) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
Answer:
- Methodological Controls :
- Data Triangulation :
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for inter-study heterogeneity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

